![molecular formula C7H9N3O4S B569260 S-Propyl-5-nitro-2-thiobarbituric-d7 Acid CAS No. 1265919-34-3](/img/structure/B569260.png)
S-Propyl-5-nitro-2-thiobarbituric-d7 Acid
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Overview
Description
S-Propyl-5-nitro-2-thiobarbituric-d7 Acid is a stable isotope-labeled compound with the molecular formula C7H2D7N3O4S and a molecular weight of 238.27 . This compound is a derivative of thiobarbituric acid, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The deuterium labeling is achieved by using deuterated reagents during the synthesis .
Industrial Production Methods
Industrial production of S-Propyl-5-nitro-2-thiobarbituric-d7 Acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to maintain the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
S-Propyl-5-nitro-2-thiobarbituric-d7 Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The propyl group can be substituted with other alkyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of S-Propyl-5-amino-2-thiobarbituric-d7 Acid.
Substitution: Formation of various alkyl-substituted thiobarbituric acids.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
S-Propyl-5-nitro-2-thiobarbituric-d7 acid has been investigated for its anticancer properties. Modified derivatives of this compound have shown enhanced activity against specific cancer cell lines, exhibiting lower IC50 values compared to conventional treatments like doxorubicin. This suggests its potential as a lead compound for developing new anticancer agents.
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial activity against both gram-positive and gram-negative bacteria. This property positions the compound as a promising candidate for antibiotic development, particularly in the face of rising antibiotic resistance.
Synthesis of Pharmaceutical Compounds
Precursor in Drug Development
this compound has been utilized as a precursor in the synthesis of ticagrelor, an antiplatelet medication. The efficiency of this compound in producing effective pharmaceutical agents highlights its importance in drug development processes.
Case Studies
Study Focus | Findings |
---|---|
Ticagrelor Synthesis | Demonstrated the efficiency of this compound as a precursor for ticagrelor, enhancing antiplatelet effects. |
Antimicrobial Efficacy | Showed significant antimicrobial activity against various bacterial strains, suggesting potential for new antibiotic formulations. |
Anticancer Research | Modified derivatives exhibited lower IC50 values against cancer cell lines compared to standard treatments, indicating enhanced efficacy. |
Biochemical Applications
Oxidative Stress Studies
The compound has been employed in studies examining oxidative stress and its implications in various biological systems. Its role in modulating oxidative stress markers makes it valuable for understanding cellular responses to environmental toxins and therapeutic agents .
Mechanism of Action
The mechanism of action of S-Propyl-5-nitro-2-thiobarbituric-d7 Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and effects .
Comparison with Similar Compounds
Similar Compounds
S-Propyl-5-nitro-2-thiobarbituric Acid: The non-deuterated version of the compound.
S-Methyl-5-nitro-2-thiobarbituric Acid: Similar structure but with a methyl group instead of a propyl group.
S-Butyl-5-nitro-2-thiobarbituric Acid: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
S-Propyl-5-nitro-2-thiobarbituric-d7 Acid is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and tracking are essential .
Biological Activity
S-Propyl-5-nitro-2-thiobarbituric-d7 acid is a synthetic derivative of thiobarbituric acid, which has garnered attention due to its potential biological activities. This compound is structurally related to other thiobarbituric acids known for their antioxidant properties and ability to interact with various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a nitro group and a thioketone moiety. The incorporation of deuterium (d7) isotopes enhances its stability and can influence its metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Thiobarbituric acids are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders.
- Inhibition of Lipid Peroxidation : The compound has been shown to inhibit lipid peroxidation, a process that can lead to cell membrane damage and is implicated in aging and chronic diseases.
- Cell Proliferation Modulation : Research indicates that this compound may influence cell cycle progression and apoptosis in cancer cells, suggesting potential applications in oncology.
Table 1: Biological Activities of this compound
Case Studies
- Neuroblastoma Treatment : A study published in 2024 explored the effects of this compound on neuroblastoma cells. The compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to untreated controls. This suggests its potential as a therapeutic agent in pediatric oncology .
- Oxidative Stress Model : In an experimental model of oxidative stress, administration of this compound resulted in a marked decrease in lipid peroxidation products, indicating its protective role against oxidative damage .
- Cell Proliferation Studies : In vitro studies showed that the compound could modulate cell proliferation rates in various cancer cell lines, suggesting a possible mechanism for its anticancer effects .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12)/i1D3,2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMVMACIFWKESN-NCKGIQLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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